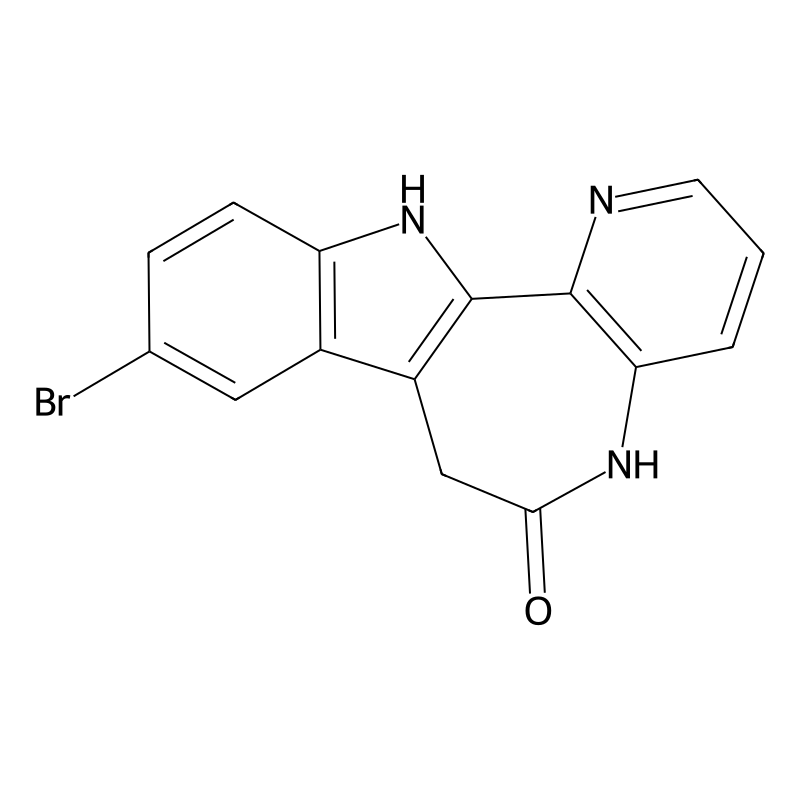

1-Azakenpaullone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1-Azakenpaullone GSK-3β inhibitor mechanism of action

Molecular Mechanism of Action

The core mechanism of 1-Azakenpaullone involves direct inhibition of the GSK-3β enzyme, which subsequently modulates several key downstream signaling pathways. The table below summarizes its primary molecular actions:

| Action | Specific Effect | Resulting Pathway Activation |

|---|---|---|

| GSK-3β Inhibition | ATP-competitive binding; IC(_{50}) = 18 nM [1] | Increased nuclear β-catenin [2] |

| Wnt/β-catenin Signaling | Prevents β-catenin phosphorylation/degradation [2] | Upregulation of Runx2, cyclin D1, Pdx-1 [2] [3] |

| Kinase Selectivity | >100x more selective for GSK-3β over CDK1/cyclin B (IC({50})=2 µM) and CDK5/p25 (IC({50})=4.2 µM) [1] | Reduced off-target effects [1] |

This orchestrated signaling promotes cell differentiation and survival, forming the basis for its therapeutic research applications.

Signaling Pathway Workflow

The following diagram illustrates the sequence of molecular events triggered by this compound in a cell, leading to changes in gene expression.

This compound inhibits GSK-3β, leading to β-catenin stabilization and gene activation.

Key Experimental Evidence and Protocols

Research across different biological systems demonstrates the functional outcomes of this mechanism.

Osteoblast Differentiation of Human Mesenchymal Stem Cells (MSCs)

This protocol demonstrates how this compound promotes bone cell formation [2].

- Cell Culture: Human MSCs are cultured in standard growth media.

- Treatment: Cells are treated with 3 µM this compound for 48 hours to induce differentiation.

- Assessment of Differentiation:

- Alkaline Phosphatase (ALP) Activity & Staining: Measured as an early marker of osteoblast differentiation.

- Alizarin Red Staining: Used to detect calcium deposits and mineralized matrix formation, indicating late-stage maturation.

- Gene Expression Analysis: qPCR confirms the upregulation of osteoblast-specific genes, including ALP, Osteocalcin (OC), Osteonectin (ON), Collagen Type I (COL1A1), and Osteopontin (OPN).

- Key Finding: Treatment significantly enhanced ALP activity, mineralized matrix formation, and expression of osteogenic genes, mediated by Wnt/β-catenin signaling and the key transcription factor Runx2 [2].

Improvement of β-Cell Function in a Diabetic Mouse Model

This in vivo study shows the therapeutic potential of this compound for diabetes [3].

- Animal Model:

c-KitWv/+male mice, which develop diabetes due to β-cell dysfunction. - Treatment Protocol: Mice received this compound for 2 weeks.

- Functional Assessments:

- Fasting Blood Glucose: Measured to monitor baseline glucose levels.

- Glucose Tolerance Test (GTT): Performed to assess the body's ability to clear glucose from the blood.

- Tissue Analysis:

- Immunofluorescence & Western Blotting: Used on pancreatic islets to analyze protein levels.

- Key Findings: this compound treatment normalized fasting blood glucose and significantly improved glucose tolerance. This was linked to increased levels of β-catenin, cyclin D1, and Pdx-1 in islets, leading to enhanced β-cell proliferation and insulin secretion [3].

Stimulation of Proliferation in Zebrafish

An example of its use in regenerative biology [1].

- Model: Irradiated zebrafish lateral line neuromasts (sensory organs).

- Treatment: 2.5 µM this compound for 48 hours.

- Assessment: Measurement of proliferative cell recovery post-injury.

- Outcome: The compound stimulated proliferation in the irradiated tissue [1].

Summary of Biological Effects

The table below consolidates the key experimental findings and research applications of this compound across different models.

| Research Model | Concentration / Dose | Key Outcome | Signaling Pathway Involved |

|---|---|---|---|

| Human MSCs [2] | 3 µM | Induced osteoblast differentiation and mineralization | Wnt/β-catenin, Runx2 upregulation |

Diabetic (c-KitWv/+) Mice [3] |

2-week treatment | Improved glucose tolerance, increased β-cell proliferation & function | Akt/GSK3β/β-catenin, increased Pdx-1 & cyclin D1 |

| Zebrafish Lateral Line [1] | 2.5 µM | Stimulated proliferation in irradiated neuromasts | Not specified |

| HCC1806 Cells [1] | 30 µM for 24 h | Reduced S6K1 phosphorylation | Potential interaction with mTOR signaling |

Therapeutic Potential and Research Relevance

The primary research interest in this compound stems from the central role of GSK-3β in various diseases [4] [5]. Its ability to promote autophagy—a cellular "cleaning" process—is particularly relevant for neurodegenerative diseases (AD, PD, HD, ALS) where toxic protein aggregates accumulate [4]. Furthermore, its role in enhancing β-cell function and osteoblast differentiation highlights its potential in treating diabetes and bone disorders [2] [3].

Compared to other GSK-3β inhibitors like Tideglusib, which has progressed to clinical trials, this compound remains a powerful tool for preclinical research due to its well-characterized potency and selectivity [5].

References

- 1. This compound (1-Akp) | GSK-3 Inhibitor [medchemexpress.com]

- 2. Inhibition of GSK-3β Enhances Osteoblast Differentiation ... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Gsk3β activity improves β-cell function in c ... [sciencedirect.com]

- 4. The dual role of glycogen synthase kinase-3 beta (GSK3β) in ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel selective and potent inhibitor ... [pmc.ncbi.nlm.nih.gov]

what is 1-Azakenpaullone and its discovery

Core Biochemical Profile

The table below summarizes the key biochemical characteristics of 1-Azakenpaullone:

| Property | Detail |

|---|---|

| CAS Number | 676596-65-9 [1] [2] |

| Molecular Formula | C₁₅H₁₀BrN₃O [1] [2] |

| Molecular Weight | 328.16 g/mol [1] [3] |

| Primary Target | Glycogen Synthase Kinase-3β (GSK-3β) [1] [3] |

| IC₅₀ (GSK-3β) | 18 nM (cell-free assay) [1] [3] |

| Selectivity | >100-fold selective for GSK-3β over CDK1/cyclin B and CDK5/p25 [1] |

Key Experimental Findings and Applications

This compound has been shown to have significant effects in various areas of cellular research:

- Stimulates Osteoblast Differentiation: At 3 µM, it enhances the differentiation and mineralization of human mesenchymal stem cells (MSCs) into osteoblasts (bone-forming cells). This effect is mediated through the activation of Wnt signaling, leading to nuclear accumulation of β-catenin and upregulation of the key osteogenic transcription factor Runx2 [4].

- Protects Podocytes: It protects kidney podocytes (specialized cells in the filtration barrier) from injury by reducing damage to the intracellular cytoskeleton (F-actin and microtubules). This suggests potential for therapeutic development in proteinuric kidney diseases [5].

- Promotes Airway Basal Cell Proliferation: It acts as a pro-proliferative agent for human airway basal stem cells, indicating potential utility in promoting lung regeneration following injury [6].

- Induces β-cell Proliferation: In combination with glucose, it stimulates the proliferation of pancreatic β-cells, which are responsible for insulin production [1].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the search results.

In Vitro Kinase Assay for GSK-3β Inhibition [1]

This protocol measures the direct inhibition of GSK-3β enzyme activity by this compound.

- Kinase Preparation: GSK-3β is diluted 1:100 in a buffer containing 1 mg/mL BSA and 10 mM dithiothreitol.

- Reaction Setup: A 30 µL final reaction volume is prepared containing:

- 5 µL of 40 µM GS-1 peptide (substrate).

- Assay buffer (10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5).

- 15 µM [γ-³²P]ATP.

- The test compound (this compound).

- Incubation: The reaction is carried out for 30 minutes at 30°C.

- Termination & Detection: A 25 µL aliquot is spotted onto Whatman P81 phosphocellulose paper. The paper is washed five times in a 1% phosphoric acid solution, and the radioactivity is counted using a scintillation counter to determine the remaining kinase activity.

Cell-Based Assay for Osteoblast Differentiation [4]

This protocol assesses the compound's ability to induce bone cell differentiation in human MSCs.

- Cell Culture: Immortalized human Mesenchymal Stem Cells (MSCs) are cultured and differentiated.

- Treatment: Cells are treated with 3 µM this compound for 10 days during osteoblastic differentiation, with DMSO used as a vehicle control.

- Differentiation Assessment:

- Alkaline Phosphatase (ALP) Activity: Measured using a cytochemical staining assay and a quantitative activity measurement.

- Mineralization: Assessed using Alizarin Red S staining to detect calcium deposits.

- Gene Expression: The mRNA levels of osteoblast-specific markers (ALP, OC, ON, COL1A1, OPN) are analyzed using quantitative RT-PCR (qRT-PCR).

In Vivo Behavioral Study [1]

This protocol evaluates the neurological effects of this compound in a mouse model.

- Animal Model: Male NMRI mice.

- Drug Administration: this compound (10 or 100 pmol) is administered via intracerebroventricular (i.c.v.) injection.

- Behavioral Tests:

- Locomotor Activity: Measured in an open field.

- Prepulse Inhibition (PPI): Assesses sensorimotor gating.

- Cognitive Function: Evaluated using specific memory tests.

- Motor Coordination: Tested using a rotarod apparatus.

Mechanism of Action and Signaling Pathway

This compound functions primarily by potently and selectively inhibiting the enzyme GSK-3β. As an ATP-competitive inhibitor, it binds to the kinase's active site, preventing it from phosphorylating its downstream substrates [3]. A key consequence of this inhibition is the disruption of the destruction complex that normally targets β-catenin for degradation. This leads to the stabilization and nuclear accumulation of β-catenin, where it acts as a transcriptional co-activator to drive the expression of target genes (e.g., Runx2, cyclin D1) that promote processes like cell proliferation, differentiation, and survival [4].

The following diagram illustrates the core signaling pathway affected by this compound:

core signaling pathway of this compound

Important Considerations for Researchers

- Research Use Only: This compound is strictly labeled for research use and is not intended for diagnostic or therapeutic applications [1] [2].

- Solubility and Storage:

- Solubility: Soluble in DMSO (up to 66 mg/mL), but insoluble in water or ethanol. Fresh, moisture-absorbing DMSO is recommended for optimal solubility [1].

- Storage: The powder is stable for at least 3 years at -20°C. Stock solutions in DMSO should be stored at -80°C for long-term (1 year) or -20°C for short-term (6 months), and repeated freeze-thaw cycles should be avoided [3].

- Recent Advances: A 2024 publication describes a more efficient two-step synthesis protocol for this compound, which could improve its accessibility for research [7].

References

- 1. selleckchem.com/products/ 1 - azakenpaullone .html [selleckchem.com]

- 2. - 1 | CAS 676596-65-9 | SCBT - Santa Cruz... Azakenpaullone [scbt.com]

- 3. This compound (1-Akp) | GSK-3 Inhibitor [medchemexpress.com]

- 4. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human... [pmc.ncbi.nlm.nih.gov]

- 5. High-content screening assay-based discovery of paullones ... [pmc.ncbi.nlm.nih.gov]

- 6. Compound screening in human airway basal cells ... [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of this compound, a selective ... [pubs.rsc.org]

Comprehensive Technical Guide: Glycogen Synthase Kinase-3β (GSK-3β) Selective Inhibitors

Introduction to GSK-3β Biology and Therapeutic Rationale

Glycogen Synthase Kinase-3β (GSK-3β) is a multifunctional serine/threonine protein kinase that serves as a critical regulatory node in numerous cellular signaling pathways. Initially identified for its role in glycogen metabolism, GSK-3β is now recognized as a pivotal regulator of diverse cellular processes including metabolism, cell proliferation, differentiation, apoptosis, and neural function. The enzyme exists as one of two mammalian isoforms (GSK-3α and GSK-3β) that share 98% sequence identity in their kinase domains but differ in their terminal regions, with GSK-3α containing a glycine-rich extension at its N-terminus absent in GSK-3β [1] [2]. Unlike most protein kinases, GSK-3β is constitutively active in resting cells and undergoes regulation through inhibitory phosphorylation at Ser⁹ (by Akt and other kinases) and activating phosphorylation at Tyr²¹⁶ [3] [2].

The therapeutic rationale for developing GSK-3β inhibitors stems from its implication in multiple pathological conditions. Elevated GSK-3β activity has been documented in Alzheimer's disease, where it promotes both tau hyperphosphorylation (leading to neurofibrillary tangles) and amyloid-β production [1] [2]. In cancer, GSK-3β exhibits dual roles as both tumor suppressor and promoter depending on context, with pro-oncogenic functions reported in 25 different cancer types including colorectal, pancreatic, and breast cancers, as well as glioblastoma and leukemia [4]. Additional therapeutic areas include mood disorders (bipolar disorder, depression), inflammatory conditions, diabetes, and recently, viral infections such as COVID-19 through its role in phosphorylating the SARS-CoV-2 nucleocapsid protein [5] [6]. This diverse involvement has positioned GSK-3β as an attractive therapeutic target, spurring extensive drug discovery efforts.

GSK-3β Structure and Functional Regulation

Structural Organization and Binding Sites

The molecular architecture of GSK-3β comprises several distinct domains that create multiple potential targeting sites for inhibitory compounds. The human GSK-3β protein consists of 433 amino acids with a molecular mass of 47 kDa, organized into an N-terminal β-strand domain (residues 25-138), a C-terminal α-helical domain (residues 136-343), and a C-terminal tail (residues 344-382) that extends outside the central kinase fold [1] [2]. The ATP-binding pocket is situated at the interface between a glycine-rich loop and the hinge region, while the substrate-binding groove accommodates the unique priming mechanism of GSK-3β [1].

Comprehensive computational analyses have identified seven potentially druggable pockets on GSK-3β [4]:

- Pocket 1: The canonical ATP-binding site, highly conserved across kinases

- Pocket 2: The substrate-binding site requiring pre-phosphorylated substrates

- Pocket 3: The axin/FRAT tide binding site involved in protein-protein interactions

- Pockets 4-7: Potential allosteric sites located at the C-terminal lobe, hinge region, and N-terminal lobe

This structural diversity enables multiple targeting strategies, from traditional ATP-competitive approaches to more innovative allosteric and substrate-competitive mechanisms that may offer enhanced selectivity.

Regulatory Mechanisms and Signaling Pathways

GSK-3β participates in numerous critical signaling pathways, functioning as a regulatory hub that integrates signals from various cellular inputs. The priming phosphorylation requirement represents a unique feature of GSK-3β substrate recognition, where the kinase preferentially phosphorylates substrates containing a pre-phosphorylated serine or threonine residue at the P+4 position (S/T-X-X-X-S/T-P) [1] [2]. This priming mechanism allows for sophisticated regulation of GSK-3β activity through control of substrate accessibility rather than direct kinase activation.

The diagram below illustrates GSK-3β's central role in cellular signaling networks and its regulatory relationships with key pathways:

Figure 1: GSK-3β's Central Role in Cellular Signaling Pathways. GSK-3β integrates signals from multiple pathways including insulin, Wnt, and mTOR signaling, and regulates diverse cellular processes through phosphorylation of downstream substrates. Inhibitory interactions are shown in blue, while activating relationships are shown in red. [1] [3] [2]

Classification and Mechanisms of GSK-3β Inhibitors

Comprehensive Inhibitor Classification by Binding Mode

GSK-3β inhibitors can be systematically categorized based on their mechanism of action and binding sites, which directly influences their selectivity and therapeutic potential. The table below provides a comprehensive overview of the major inhibitor classes:

Table 1: Classification of GSK-3β Inhibitors by Mechanism of Action

| Inhibitor Class | Binding Site | Mechanism | Representative Compounds | Selectivity Challenges |

|---|---|---|---|---|

| ATP-Competitive | ATP-binding pocket (Pocket 1) | Direct competition with ATP for binding | Staurosporine, AR-A014418, AZD2858, SB-216763, SB-415286 [1] [7] | Low specificity due to high conservation of ATP pocket across kinases [2] [4] |

| Substrate-Competitive | Substrate-binding site (Pocket 2) | Mimics primed substrate, blocking substrate access | L803-mts, L807-mts, FRATide, Axin GID [1] [8] | Weak binding affinity, peptide-based limitations for cellular penetration [1] |

| Allosteric | Various allosteric sites (Pockets 4-7) | Induces conformational changes that block ATP or substrate access | Tideglusib, 5-Imino-1,2,4-triazoles, benzothiazines, Palinurin [1] [4] | Complex mechanisms, unpredictable effects, limited structural characterization [4] |

| Cationic | Mg²⁺ binding site | Competition with Mg²⁺ ions | Lithium chloride [7] | Weak potency, numerous off-target effects |

The pursuit of allosteric inhibitors represents a particularly promising approach for achieving enhanced selectivity. Unlike ATP-competitive inhibitors that target a highly conserved pocket, allosteric compounds bind to less-conserved regions, potentially enabling isoform-specific inhibition and reduced off-target effects. However, this approach faces significant challenges including limited structural characterization of allosteric sites and complex mechanisms that are difficult to predict rationally [4].

Structural Basis for Selective Inhibition

The molecular determinants of inhibitor binding vary significantly across different classes. ATP-competitive inhibitors typically form hydrogen bonds with key residues in the hinge region (Val¹³⁵ and Asp¹³³) and utilize hydrophobic interactions within the ATP-binding cleft [1]. In contrast, substrate-competitive inhibitors mimic the primed phosphorylation motif (S/T-X-X-X-S/T-P) and interact with the basic residues comprising the phosphate-binding pocket (Arg⁹⁶, Arg¹⁸⁰, and Lys²⁰⁵) [1] [2]. The covalent inhibitor Tideglusib reportedly targets Cys¹⁹⁹ near the ATP-binding site, though its exact mechanism remains partially characterized [8].

The development of isoform-selective inhibitors represents a particular challenge given the 98% sequence identity in the kinase domains of GSK-3α and GSK-3β. However, differences in terminal regions (only 36% identity in C-terminal regions) and the unique glycine-rich N-terminal extension in GSK-3α provide potential opportunities for achieving selectivity through targeting of non-conserved regions outside the catalytic domain [4]. Recent advances in structural biology and computational modeling continue to reveal novel aspects of GSK-3β regulation that may inform the design of more selective therapeutic compounds.

Therapeutic Applications and Clinical Status

Neurodegenerative Diseases

Alzheimer's disease (AD) represents the most extensively investigated therapeutic indication for GSK-3β inhibitors. The kinase contributes directly to both major pathological hallmarks of AD: tau hyperphosphorylation and amyloid-β accumulation. GSK-3β phosphorylates tau at multiple sites (including Ser⁴⁶, Thr⁵⁰, Thr¹⁸¹, Ser¹⁹⁹, Ser³⁹⁶, Ser⁴⁰⁴, among others), promoting its dissociation from microtubules and aggregation into neurofibrillary tangles [1]. Simultaneously, GSK-3β activation increases amyloidogenic processing of APP, enhancing production of neurotoxic Aβ peptides [1] [2]. Preclinical studies demonstrate that GSK-3β inhibition can reduce both tau pathology and Aβ production, providing a compelling dual mechanism for disease modification.

The clinical development of GSK-3β inhibitors for neurodegenerative conditions has faced significant challenges. Tideglusib, a non-ATP competitive allosteric inhibitor, advanced to Phase II clinical trials for Alzheimer's disease and progressive supranuclear palsy but failed to demonstrate sufficient efficacy or acceptable safety profiles [1] [8]. Despite this setback, research continues with a focus on developing better-tolerated inhibitors with improved brain penetration and more targeted mechanisms of action.

Oncology Applications

The role of GSK-3β in cancer is complex and context-dependent, functioning as both tumor suppressor and promoter. Pro-oncogenic functions of GSK-3β have been identified in 25 different cancer types, where it promotes cell survival, proliferation, migration, and invasion through regulation of critical pathways including Wnt/β-catenin, Hedgehog, Notch, and c-myc signaling [4]. In particular, GSK-3β overexpression or aberrant activation has been documented in colorectal, pancreatic, prostate, breast, and ovarian cancers, as well as glioblastoma and leukemia [4].

Promising oncology-focused candidates include 9-ING-41 from Actuate Therapeutics, a maleimide-based small molecule that exhibits potent selective GSK-3β inhibition and significant preclinical antitumor activity across a spectrum of solid tumors and hematological malignancies [9]. This compound has demonstrated efficacy both as monotherapy and in combination with standard chemotherapeutics, supporting its advancement to clinical evaluation.

Additional Therapeutic Areas

Beyond neurodegeneration and cancer, GSK-3β inhibitors show potential in several other therapeutic areas:

- Mood disorders: Lithium, a weak GSK-3β inhibitor, has long been used clinically for bipolar disorder, validating GSK-3β as a target for mood stabilization [7]. More potent and selective inhibitors may offer enhanced efficacy with reduced side effects.

- Inflammatory conditions: GSK-3β promotes production of pro-inflammatory cytokines, and its inhibition demonstrates anti-inflammatory effects in models of sepsis, arthritis, and colitis [8].

- Metabolic disorders: Given GSK-3β's fundamental role in insulin signaling and glycogen synthesis, inhibitors may provide benefits for type 2 diabetes, though clinical progress in this area has been limited [10].

Table 2: Clinical and Preclinical Status of Selected GSK-3β Inhibitors

| Compound | Sponsor/Developer | Mechanism | Therapeutic Focus | Development Status |

|---|---|---|---|---|

| Tideglusib | AMO Pharma | Non-ATP competitive, allosteric | Alzheimer's disease, progressive supranuclear palsy, congenital myotonic dystrophy | Phase II/III (failed in AD, continued in other indications) [9] [8] |

| 9-ING-41 | Actuate Therapeutics | ATP-competitive, selective for GSK-3β | Various solid tumors and hematological malignancies | Phase II [9] |

| Lithium | Multiple | Cationic, Mg²⁺ competitive | Bipolar disorder | FDA-approved, repurposing for neurodegeneration [7] |

| COB-187 | Academic compound | Selective ATP-competitive | Proof-of-concept for selective inhibition | Preclinical [8] |

| L803-mts | Academic compound | Substrate-competitive | Metabolic and neurodegenerative disorders | Preclinical [6] [8] |

Experimental Protocols and Characterization Methods

Comprehensive Screening and Evaluation Workflow

The development of selective GSK-3β inhibitors employs a multidisciplinary approach combining computational, biochemical, cellular, and in vivo methods. The following workflow illustrates the integrated experimental strategy for identifying and characterizing novel GSK-3β inhibitors:

Figure 2: Comprehensive Workflow for GSK-3β Inhibitor Screening and Characterization. The multi-stage process begins with computational screening and progresses through increasingly complex biological systems to identify and validate promising inhibitors. [5] [8]

Detailed Experimental Protocols

5.2.1 Biochemical Kinase Activity Assays

Purpose: To determine direct inhibition of GSK-3β kinase activity and calculate IC₅₀ values.

Materials:

- Purified recombinant human GSK-3β protein (commercial sources)

- ATP solution (varying concentrations for KM determination)

- Phosphorylatable substrate (GS-1 peptide or recombinant tau protein)

- [γ-³²P]ATP or anti-phosphosubstrate antibodies for detection

- Test compounds dissolved in DMSO (final concentration <1%)

Procedure:

- Prepare reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

- Pre-incubate GSK-3β (10 nM) with test compounds (varying concentrations) for 15 minutes

- Initiate reaction by adding ATP (at KM concentration, typically 10-100 μM) and substrate (50 μM)

- Incubate at 30°C for 30 minutes

- Terminate reaction with EDTA or acidic solution

- Quantify phosphorylation using radiometric detection, ELISA, or TR-FRET

- Calculate IC₅₀ values using nonlinear regression of inhibition curves [8]

5.2.2 Kinase Selectivity Profiling

Purpose: To assess specificity of inhibitors across the kinome and identify potential off-target effects.

Materials:

- Commercial kinase panels (e.g., 400+ kinase selectivity panels)

- Radioactive or luminescence-based kinase activity assays

Procedure:

- Screen compounds at single concentration (typically 1-10 μM) against broad kinase panel

- Identify kinases showing >50% inhibition at screening concentration

- For hits, determine IC₅₀ values against secondary confirmed off-target kinases

- Calculate selectivity score (S₁₀ = number of kinases inhibited with IC₅₀ < 10× IC₅₀ for GSK-3β)

- Confirm GSK-3β isoform selectivity by parallel testing against GSK-3α [8]

5.2.3 Cellular Target Engagement Assays

Purpose: To verify that inhibitors modulate GSK-3β activity in living cells.

Materials:

- Cell lines (SH-SY5Y, HEK293, or primary neurons)

- Phospho-specific antibodies (anti-pTau, anti-pGSK-3β Ser⁹, anti-pβ-catenin)

- Western blot or high-content imaging systems

Procedure:

- Seed cells in appropriate culture conditions 24 hours before treatment

- Treat with test compounds (dose response) for 2-24 hours

- Include controls (GSK-3β siRNA, known inhibitors like CHIR99021)

- Lyse cells and quantify phosphorylation of endogenous GSK-3β substrates

- Image subcellular localization of β-catenin (nuclear accumulation indicates pathway inhibition)

- Determine EC₅₀ for cellular target engagement [1] [8]

Challenges and Future Directions in GSK-3β Inhibitor Development

Current Limitations and Barriers

The development of clinically viable GSK-3β inhibitors faces several significant challenges that have limited translational success to date. Selectivity concerns remain paramount, particularly for ATP-competitive compounds that target a highly conserved binding pocket shared across the human kinome (>500 kinases) [4]. This promiscuity potential creates substantial risk for off-target effects and undesirable toxicity. The dual roles of GSK-3β in both physiological and pathological processes present another fundamental challenge, as complete inhibition may disrupt essential cellular functions while producing therapeutic effects [4]. This is particularly relevant given GSK-3β's involvement in diverse signaling pathways, where blanket inhibition could simultaneously affect multiple systems.

Additional hurdles include inadequate blood-brain barrier penetration for neurodegenerative applications, isoform-specific functional redundancy between GSK-3α and GSK-3β that complicates therapeutic targeting, and context-dependent effects in oncology where GSK-3β can function as either tumor promoter or suppressor depending on cancer type and stage [4]. The failure of Tideglusib in Phase II clinical trials for Alzheimer's disease highlighted the translational difficulties in this field, potentially relating to insufficient target engagement, inappropriate dosing regimens, or initiation of treatment too late in the disease course [1] [8].

Emerging Strategies and Future Perspectives

Several innovative approaches show promise for overcoming current limitations in GSK-3β inhibitor development:

- Allosteric inhibition: Targeting less-conserved allosteric sites offers potential for enhanced selectivity and tunable inhibition that preserves basal GSK-3β activity [4]. The identification of seven potentially druggable pockets on GSK-3β provides a structural foundation for this approach.

- Substrate-competitive inhibitors: Compounds that mimic primed substrates and block substrate binding rather than ATP binding may achieve greater specificity while maintaining physiological regulation of the kinase [1] [8].

- Dual-targeting approaches: Developing compounds that simultaneously inhibit GSK-3β and related kinases (CDK5, CK1) or disease-specific pathways may provide enhanced efficacy for complex conditions like Alzheimer's disease [6].

- Isoform-specific inhibitors: Leveraging structural differences in terminal regions of GSK-3α and GSK-3β may enable development of isoform-selective compounds that target specific pathological functions while preserving physiological roles of the other isoform [4].

- Advanced screening technologies: Machine learning-based QSAR modeling and structure-based virtual screening accelerate identification of novel chemotypes with improved properties [5]. These computational approaches can efficiently explore chemical space while prioritizing compounds with predicted selectivity.

The continued integration of structural biology, computational modeling, and mechanistic toxicology will be essential for advancing next-generation GSK-3β inhibitors toward clinical application. As understanding of GSK-3β's complex biology evolves, particularly its context-dependent functions in different tissues and disease states, more sophisticated targeting strategies will likely emerge that enable therapeutic inhibition with acceptable safety profiles.

Conclusion

References

- 1. Structure–activity relationship of GSK-3β inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. Role of GSK - 3 : New Promises and Opportunities for... β Inhibitors [pmc.ncbi.nlm.nih.gov]

- 3. The dual role of glycogen synthase kinase-3 beta (GSK3β) ... [frontiersin.org]

- 4. GSK-3β Allosteric Inhibition: A Dead End or a New ... [mdpi.com]

- 5. Modeling structure–activity relationships with machine ... [frontiersin.org]

- 6. Unlocking the therapeutic potential of protein kinase inhibitors in... [explorationpub.com]

- 7. Frontiers | GSK - 3 : Preclinical and Inhibitors Focus on CNS Clinical [frontiersin.org]

- 8. Identification of a novel selective and potent inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 9. Glycogen Synthase Kinase 3 ( GSK ) 3 - Pipeline Insight, Inhibitor 2025 [researchandmarkets.com]

- 10. : GSK and... | Nature Reviews Drug Discovery 3 inhibitors development [nature.com]

1-Azakenpaullone charge distribution and selectivity

Synthesis and Chemical Characteristics

A two-step synthetic protocol has been developed, featuring an indium-trichloride-mediated intramolecular cyclization. This method is noted for its improved efficiency, mild reaction conditions, and reduced waste generation, which could facilitate broader research and development of 1-azakenpaullone and its analogues [1].

The selectivity of this compound for GSK-3β over the phylogenetically related kinases CDK1 and CDK5 is a key feature. This enhanced selectivity is attributed to the unique charge distribution within its molecule [2]. Replacing a carbon atom with a nitrogen in the parent paullone ring system alters the electron density and molecular interactions within the kinase ATP-binding pocket, favoring binding to GSK-3β [2] [3].

Mechanism and Biological Applications

This compound's primary mechanism is the potent inhibition of GSK-3β, a serine-threonine kinase that is a central node in multiple signaling pathways. The following diagram illustrates the canonical Wnt/β-catenin pathway, a key mechanism affected by GSK-3β inhibition, particularly in osteoblast differentiation.

Figure 1: Mechanism of Wnt/β-catenin pathway activation by this compound. Inhibition of GSK-3β prevents β-catenin degradation, leading to Runx2 activation and osteoblast differentiation. [4]

Application in Osteoblast Differentiation and Bone Regeneration

Research indicates that this compound is a powerful inducer of osteoblastic (bone cell) differentiation and mineralization in human mesenchymal stem cells (MSCs) [4]. The proposed mechanism involves:

- Activation of Wnt Signaling: Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin [4].

- Upregulation of Runx2: The accumulated β-catenin upregulates Runx2, a key transcription factor for bone formation [4].

- Enhanced Osteogenesis: Treated MSCs show higher alkaline phosphatase (ALP) activity, increased mineralized matrix formation, and upregulation of other osteoblast-specific genes [4].

Global gene expression profiling has revealed that this compound treatment also affects other signaling pathways, including TGFβ and Hedgehog, suggesting a complex mechanism behind its osteo-promotive effects [4].

Other Research Applications

- Beta-Cell Proliferation and Protection: In diabetes research, this compound has been shown to stimulate proliferation of pancreatic beta cells in isolated human and rat islets. It also protects rat insulinoma cells (INS-1E) from glucolipotoxicity-induced cell death [5] [6].

- Cardiac Myocyte Morphology: Studies report that this compound can induce changes in cardiac myocyte morphology, primarily by increasing cell area and promoting cell elongation [6].

Experimental Data and Protocols

For in vitro studies, this compound is typically prepared in DMSO at high concentrations (e.g., 66 mg/mL or ~201 mM) [5]. The table below outlines its basic physicochemical properties:

| Property | Value / Description |

|---|---|

| Molecular Weight [5] [7] | 328.16 g/mol |

| Molecular Formula [5] [7] | C₁₅H₁₀BrN₃O |

| CAS Number [7] | 676596-65-9 |

| Solubility [5] [7] | Insoluble in H₂O and Ethanol; soluble in DMSO (e.g., ≥15.05 mg/mL). |

Detailed Protocol: Kinase Assay for GSK-3β Inhibition

This protocol measures the direct inhibition of GSK-3β kinase activity by this compound in vitro [5] [7]:

- Kinase Preparation: GSK-3β enzyme is diluted 1:100 in a solution containing 1 mg/mL BSA and 10 mM dithiothreitol.

- Reaction Setup: The assay is performed in a final volume of 30 μL using Buffer A (10 mM MgCl₂, 1 mM EGTA, 1 mM dithiothreitol, 25 mM Tris/HCl pH 7.5, and optionally 50 μg/mL heparin).

- Reaction Components: The reaction mixture contains:

- 5 μL of 40 μM GS-1 peptide (a specific substrate for GSK-3β).

- 15 μM [γ-³²P]ATP (for radioactive detection).

- The prepared kinase and the inhibitor (this compound) at varying concentrations.

- Incubation: The reaction is allowed to proceed for 30 minutes at 30°C.

- Detection: A 25 μL aliquot of the supernatant is spotted onto Whatman P81 phosphocellulose paper. After 20 seconds, the filters are washed five times in a 1% phosphoric acid solution to remove unincorporated ATP.

- Quantification: The wet filters are counted using a scintillation counter to measure the incorporated radioactivity, which is directly proportional to the kinase activity.

References

- 1. Efficient synthesis of this compound, a selective ... [pubs.rsc.org]

- 2. This compound is a selective inhibitor of glycogen ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. Inhibition of GSK-3β Enhances Osteoblast Differentiation ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | GSK-3 inhibitor | Mechanism [selleckchem.com]

- 6. This compound - Potent GSK-3 Inhibitor [apexbt.com]

- 7. This compound | GSK-3 [targetmol.com]

1-Azakenpaullone kenpaullone derivative properties

Quantitative Profiling in Biological Assays

The biological effects of 1-Azakenpaullone have been quantified in various cellular models. The table below outlines key experimental findings and conditions from recent research.

| Assay Type | Cell Line/Model | Concentration | Incubation Time | Key Result |

|---|---|---|---|---|

| Osteoblast Differentiation [1] | Human Mesenchymal Stem Cells (MSCs) | 3 µM | 48 hours | Upregulation of osteoblast-specific genes (ALP, OC, ON, COL1A1, OPN) |

| Cell Proliferation [2] | INS-1E β-cell | 20 µM | 4 days | Stimulation of cell replication |

| Podocyte Protection [3] | Murine Podocytes | Specific dose not stated in snippet | N/A | Reduction of injury-induced cytoskeletal changes |

| In Vivo Behavioral Study [2] | Male NMRI mice | 10 or 100 pmol (i.c.v.) | Single administration | Attenuation of Ketamine-induced locomotor hyperactivity and cognitive deficits |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting GSK-3β, a serine-threonine kinase. This inhibition is a crucial step in the Wnt signaling pathway, as visualized below.

The core mechanism involves:

- Inhibition of GSK-3β: By binding to GSK-3β, this compound prevents it from phosphorylating β-catenin, a key transcriptional co-activator [1] [4].

- Stabilization of β-Catenin: The non-phosphorylated β-catenin accumulates in the cytoplasm and translocates to the nucleus [1].

- Activation of Osteogenic Genes: In the nucleus, β-catenin binds to transcription factors, leading to the upregulation of Runx2, a master regulator of osteoblast differentiation. This subsequently promotes the expression of bone-specific markers like alkaline phosphatase (ALP) and osteocalcin (OC), and enhances matrix mineralization [1].

Beyond osteogenesis, this mechanism also explains its protective role in podocytes (kidney glomerular cells), where it suppresses injury-induced activation of GSK3β and p38 MAPK signaling, thereby stabilizing the cytoskeleton [3].

Detailed Experimental Protocols

To help you implement this in your research, here are detailed methodologies for key assays.

In Vitro Osteogenic Differentiation and Mineralization [1]

This protocol assesses the compound's ability to drive bone formation from human MSCs.

- 1. Cell Culture: Maintain human Mesenchymal Stem Cells (MSCs) in standard growth medium. For differentiation experiments, plate cells at an appropriate density (e.g., 20,000 cells/cm²) in tissue culture plates.

- 2. Osteogenic Induction: Treat cells with 3 µM this compound dissolved in DMSO. Include a control group with DMSO vehicle only. The osteogenic medium should be replaced every 2-3 days.

- 3. Alkaline Phosphatase (ALP) Activity Assay:

- Timepoint: After 7-10 days of treatment.

- Method: Fix cells and incubate with a solution containing a chromogenic ALP substrate (e.g., BCIP/NBT).

- Analysis: Quantify staining intensity or perform a biochemical activity assay measuring the conversion of p-nitrophenyl phosphate to p-nitrophenol.

- 4. Alizarin Red S Staining for Mineralization:

- Timepoint: After 21-28 days of treatment.

- Method: Fix cells and stain with 2% Alizarin Red S solution (pH 4.2) for 10-20 minutes to detect calcium deposits.

- Analysis: Wash extensively and visualize red/orange nodules. For quantification, dissolve the bound dye in 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

- 5. Gene Expression Analysis (qRT-PCR):

- Timepoint: After 48 hours of treatment.

- Method: Extract total RNA, synthesize cDNA, and perform quantitative PCR.

- Target Genes: Analyze osteoblast-specific markers like ALP, Osteocalcin (OC), Osteonectin (ON), Collagen Type I Alpha 1 (COL1A1), and Osteopontin (OPN).

Podocyte Protection HCS Assay [3]

This high-content screening assay evaluates the compound's efficacy in protecting podocytes from injury-induced cytoskeletal damage.

- 1. Podocyte Culture and Differentiation: Use immortalized murine podocyte cells. Culture them at 33°C with interferon-γ for proliferation. For experiments, differentiate cells by thermo-shifting to 37°C without interferon-γ for 10-14 days.

- 2. Seeding and Injury Induction: Seed differentiated podocytes into collagen-I-coated 96-well plates. Pre-treat cells with this compound (or vehicle) for a set time before co-treating with an injury agent like Puromycin Aminonucleoside (PAN).

- 3. Immunofluorescence and Staining:

- Fix cells with 4% paraformaldehyde.

- Permeabilize with 0.1% Triton X-100.

- Stain F-actin with CellMask Blue or phalloidin, and microtubules with an anti-acetylated tubulin antibody followed by a fluorescent secondary antibody.

- 4. Image Acquisition and Analysis:

- Acquire high-resolution images using a High Content Screening system (e.g., PerkinElmer Opera).

- Use analysis software (e.g., PerkinElmer Columbus) to extract multiparametric data on cell and nuclear morphology (area, roundness, length/width ratio) and cytoskeletal texture/structure.

Recent Advances in Synthesis

A 2024 study reported a more efficient synthetic route for this compound, featuring a two-step protocol with an indium-trichloride-mediated intramolecular cyclization under mild reaction conditions [5]. This method offers significantly improved synthetic efficiency and reduced waste generation, which could facilitate greater accessibility for research and future development [5].

References

- 1. Inhibition of GSK-3β Enhances Osteoblast Differentiation ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | GSK-3 inhibitor - Selleck Chemicals [selleckchem.com]

- 3. High-content screening assay-based discovery of paullones ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (1-Akp) | GSK-3 Inhibitor [medchemexpress.com]

- 5. Efficient synthesis of this compound, a selective ... [pubs.rsc.org]

A Comprehensive Technical Guide to 1-Azakenpaullone in Basic Research

Compound Profile and Mechanism of Action

1-Azakenpaullone (C₁₄H₇BrN₄O₂) is recognized for its potency and selectivity in inhibiting GSK3β. Its primary mechanism involves competitive inhibition at the ATP-binding site of GSK3β, leading to the stabilization of β-catenin and subsequent activation of Wnt target genes.

The diagram below illustrates the core signaling pathway affected by this compound.

This compound inhibits GSK3β, stabilizing β-catenin to activate Wnt target genes.

Key Research Applications and Models

This compound has been utilized in diverse exploratory studies to probe fundamental biological processes.

Axial Patterning in Developmental Biology

Research in the sea anemone Nematostella vectensis has employed this compound to investigate the ancient evolutionary role of β-catenin signaling in body axis specification [1] [2]. Studies demonstrate that GSK3β inhibition mimics Wnt signaling activation, dose-dependently shifting gene expression domains along the oral-aboral axis. This has been instrumental in elucidating an ancestral regulatory logic for β-catenin-dependent patterning conserved in the cnidarian-bilaterian common ancestor [2].

Cytoskeletal Stabilization and Podocyte Protection

A high-content screening assay identified this compound as a highly efficacious podocyte-protective agent [3]. It protected podocytes from injury induced by puromycin aminonucleoside (PAN) in vitro by reducing PAN-induced changes in filamentous actin and microtubules. Mechanistic studies further showed that this compound suppressed PAN-induced activation of signaling downstream of GSK3β and p38 mitogen-activated protein kinase (MAPK). It also reduced glomerular injury in a zebrafish model, highlighting its potential as a novel podocyte-protective agent for future therapeutic development [3].

Intracellular Protein Trafficking

In live-cell studies using NIH 3T3 fibroblasts, this compound was used to investigate the dynamics of β-catenin trafficking [4]. Research showed that GSK3β inhibition stimulated the appearance of β-catenin at membrane ruffles in migrating cells, which reflected increased transient associations rather than increased protein retention [4].

Detailed Experimental Protocols

Protocol 1: Inhibiting GSK3β in Embryonic Studies for Axial Patterning [1] [2]

This protocol is used to activate the Wnt/β-catenin pathway in developing embryos to study axis specification.

- Test System: Embryos of the sea anemone Nematostella vectensis.

- Working Concentration: Typically within a range of 2.5 µM to 10 µM.

- Preparation:

- Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C.

- Dilute the stock directly into seawater containing the embryos to the final working concentration.

- Treatment Procedure:

- De-jelly fertilized eggs and culture in seawater.

- Add this compound at the desired developmental stage (e.g., early blastula).

- Incubate treated embryos at appropriate temperatures (e.g., 17-21°C) for the duration of the experiment.

- Fix embryos at desired timepoints for in situ hybridization or process for RNA-seq analysis.

- Key Observations: Dose-dependent shifts in gene expression domains; at high concentrations, "window" genes are repressed, while "saturating" genes are expressed globally [2].

Protocol 2: Podocyte Protection Assay in Vitro [3]

This protocol describes a high-content screening method to quantify the protective effects of this compound on the podocyte cytoskeleton.

- Cell Culture:

- Immortalized murine podocytes are cultured and differentiated at 37°C without interferon-γ for 10-14 days before seeding into multiwell assay plates.

- Injury Model and Treatment:

- Induce injury by administering puromycin aminonucleoside (PAN).

- Co-treat with this compound; a dose-dependent protection is observed, with alsterpaullone (a related compound) providing maximal protection.

- Staining and Imaging:

- Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescent markers (e.g., CellMask Blue, phalloidin for F-actin, anti-acetylated tubulin antibody for microtubules).

- Acquire images using a high-content screening system (e.g., Opera High Content Screening system).

- Image Analysis:

- Use analysis software (e.g., Columbus) to quantify features like cytoskeletal texture, cell area, roundness, and intensity of cytoskeletal markers.

- A multiparametric analysis approach is recommended to classify compounds based on their protective effects.

Summary of Quantitative Data

The table below summarizes key quantitative findings from this compound studies.

| Research Model | Effective Concentration | Key Measured Outcomes | Primary Findings |

|---|---|---|---|

| Nematostella vectensis (Embryonic patterning) [1] [2] | 2.5 - 10 µM | Gene expression shifts (e.g., Wnt1, Bra, Six3/6); Phenotypic analysis. | Dose-dependent oralization; Shift/repression of "window" genes (e.g., Wnt1); Ectopic oral structure formation at high concentrations. |

| Murine Podocytes (Cytoprotection) [3] | Dose-dependent (specific µM range not in provided results) | Cytoskeletal organization (F-actin, microtubules); High-content imaging metrics. | Significant protection from PAN-induced injury; Reduced rearrangement of F-actin and microtubules; Suppressed PAN-induced GSK3β & p38 MAPK signaling. |

| NIH 3T3 Fibroblasts (β-catenin dynamics) [4] | 5 µM | FRAP (Fluorescence Recovery After Photobleaching) kinetics of β-catenin-GFP at membrane ruffles. | Increased appearance and transient association of β-catenin at membrane ruffles; No change in nuclear-cytoplasmic shuttling rate. |

Conclusion and Research Implications

This compound serves as a critical research tool for selectively probing GSK3β biology and Wnt/β-catenin signaling across diverse models. Its well-defined experimental protocols enable researchers to investigate fundamental processes in development, cell biology, and disease mechanisms. The consistent findings of its dose-dependent effects underscore the importance of careful concentration optimization in experimental design. Future research will continue to leverage this compound to decipher complex signaling networks and their functional outcomes.

References

- 1. The Inputs of ß-Catenin/TCF Signaling | PLOS Genetics [journals.plos.org]

- 2. Cnidarian-bilaterian comparison reveals the ancestral ... [nature.com]

- 3. High-content screening assay-based discovery of paullones ... [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of β-catenin trafficking to the membrane in ... [sciencedirect.com]

how does 1-Azakenpaullone inhibit GSK-3β

Mechanism of Action and Selectivity

1-Azakenpaullone functions as an ATP-competitive inhibitor [1] [2]. It binds to the ATP-binding pocket on GSK-3β, competing with ATP and preventing the kinase from phosphorylating its downstream substrates [2].

A key feature of this compound is its high selectivity for GSK-3β over other closely related kinases. The table below summarizes its inhibitory profile:

| Kinase Target | IC₅₀ Value | Selectivity Fold-Change (vs. GSK-3β) |

|---|---|---|

| GSK-3β | 18 nM [1] [3] | -- |

| CDK1/Cyclin B | 2.0 μM [1] | >100-fold |

| CDK5/p25 | 4.2 μM [1] | >100-fold |

This selectivity is attributed to its modified heterocyclic structure, which alters the charge distribution within the molecule compared to other paullone derivatives, allowing for more specific interactions with GSK-3β [4] [5].

Downstream Signaling Consequences

The primary downstream effect of GSK-3β inhibition by this compound is the activation of the canonical Wnt/β-catenin signaling pathway.

This diagram illustrates the signaling cascade triggered by this compound. By inhibiting GSK-3β, it prevents the phosphorylation and subsequent degradation of β-catenin [6] [7]. The stabilized β-catenin accumulates in the nucleus and acts as a transcriptional co-activator, leading to the upregulation of Runx2 [6] [8], a master transcription factor for osteoblast (bone-forming cell) differentiation. This, in turn, drives the expression of osteoblast-specific genes and ultimately promotes cell differentiation and mineralization [6].

Experimental Evidence and Protocols

The effects of this compound have been validated through various experimental approaches. Here are methodologies for key assays from the research:

In Vitro Kinase Assay

This assay directly measures the compound's ability to inhibit GSK-3β enzyme activity [1].

- Kinase Preparation: GSK-3β is diluted in a buffer containing 1 mg/mL BSA and 10 mM dithiothreitol.

- Reaction Setup: 5 μL of a 40 μM GS-1 peptide substrate is added to the kinase in buffer A (10 mM MgCl₂, 1 mM EGTA, 1 mM dithiothreitol, 25 mM Tris/HCl pH 7.5) in the presence of 15 μM [γ-³²P]ATP.

- Incubation: The 30 μL reaction mixture is incubated for 30 minutes at 30°C.

- Detection: A 25 μL aliquot is spotted onto phosphocellulose paper, washed multiple times in dilute phosphoric acid, and the radioactivity is measured to quantify phosphate transfer to the substrate [1].

Cell-Based Differentiation Assays

These assays evaluate the functional biological outcome of GSK-3β inhibition in human Mesenchymal Stem Cells (MSCs) [6].

- Cell Treatment: Human MSCs are treated with 3 μM this compound during osteogenic differentiation.

- Alkaline Phosphatase (ALP) Activity: ALP activity is measured using a spectrophotometric assay, and cytochemical staining is performed to visualize activity, showing increased intensity in treated cells.

- Mineralization (Alizarin Red Staining): Cells are fixed and stained with Alizarin Red S to detect calcium deposits in the extracellular matrix. An increase in staining indicates enhanced mineralization.

- Gene Expression Analysis (qRT-PCR): RNA is extracted, and the expression of osteoblast marker genes (ALP, OC, ON, COL1A1, OPN, Runx2) is quantified, showing significant upregulation with treatment [6].

This compound is a valuable research tool for probing GSK-3β's role. Its high selectivity makes it particularly useful for studying Wnt/β-catenin signaling without the confounding effects of CDK inhibition.

References

- 1. This compound | GSK-3 inhibitor | Mechanism [selleckchem.com]

- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 3. This compound - Potent GSK-3 Inhibitor [apexbt.com]

- 4. This compound is a selective inhibitor of glycogen ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a selective inhibitor of glycogen ... [sciencedirect.com]

- 6. Inhibition of GSK-3β Enhances Osteoblast Differentiation of ... [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3β/NFAT Signaling Is Involved in Testosterone-Induced ... [journals.plos.org]

- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to 1-Azakenpaullone: Mechanism, Applications, and Protocols

Chemical and Pharmacological Profile

1-Azakenpaullone is a potent, cell-permeable small molecule inhibitor recognized for its high selectivity towards Glycogen Synthase Kinase-3β (GSK-3β).

- CAS Number: 676596-65-9

- Molecular Formula: C₁₅H₁₀BrN₃O

- Molecular Weight: 328.16 g/mol [1]

- Primary Target: Inhibits GSK-3β with an IC₅₀ of 18 nM [1] [2]

- Selectivity: Exhibits >100-fold selectivity for GSK-3β over other kinases such as CDK1/cyclin B and CDK5/p25 [1]

Solubility and Storage

- Solubility: 66 mg/mL (201.12 mM) in DMSO. It is insoluble in water or ethanol [1].

- Storage: Recommended to be stored desiccated at -20°C [2].

Mechanism of Action and Signaling Pathways

This compound functions primarily as an ATP-competitive inhibitor of GSK-3β [3]. This inhibition prevents the phosphorylation of downstream substrates, leading to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator in the canonical Wnt signaling pathway [4]. The subsequent activation of Wnt target genes drives diverse cellular processes, from stem cell maintenance to differentiation.

The following diagram illustrates the core signaling pathway affected by this compound:

Figure 1: this compound inhibits GSK-3β, stabilizing β-catenin to activate osteogenic genes like Runx2 [4].

Research Applications and Biological Effects

Osteoblast Differentiation and Bone Formation

This compound significantly enhances the osteoblastic differentiation and mineralization of human Mesenchymal Stem Cells (MSCs) [4].

- Experimental Concentration: 3 µM [4]

- Key Outcomes:

- Global Gene Expression: Microarray analysis revealed 1,750 upregulated and 2,171 downregulated genes, indicating activation of Wnt, Hedgehog, and TGFβR signaling pathways [4].

Airway Epithelial Regeneration

In a high-throughput screen of 1,429 compounds, this compound was identified as a hit compound that promotes the proliferation of primary human airway basal stem cells, which are crucial for lung repair and regeneration [5].

Podocyte Protection and Kidney Disease

Research has identified this compound as a protective agent against podocyte injury [6].

- Injury Model: Puromycin aminonucleoside (PAN)-induced damage in murine podocytes [6].

- Key Outcomes:

- In Vivo Validation: The related paullone derivative, alsterpaullone, reduced glomerular injury in a zebrafish model [6].

Pancreatic β-Cell Protection and Replication

This compound has demonstrated potential applications in diabetes research by promoting β-cell health [1] [7].

- Experimental Models: Rat insulinoma cell line (INS-1E) and isolated rat islets [1] [7].

- Concentrations: Effective at 1 µM in primary islets and 20 µM in INS-1E cells [1] [7].

- Key Outcomes:

Retinal Development and Regeneration

Studies in zebrafish demonstrate that this compound modulates retinal progenitor cell fate [3].

- Key Outcomes:

- Dosage: 2.5 µM treatment after 90% epiboly resulted in small eyes, illustrating the temporal sensitivity of Wnt signaling in eye development [3].

Experimental Protocols and Practical Considerations

Key Experimental Parameters

Table 1: Summary of effective concentrations of this compound in various experimental models.

| Experimental Model | Concentration | Key Findings/Outcomes | Source |

|---|---|---|---|

| Cell-free Kinase Assay | IC₅₀ = 18 nM | Potent inhibition of GSK-3β. | [1] |

| Human MSCs | 3 µM | Enhanced ALP activity, mineralization, & osteogenic gene expression. | [4] |

| Mouse Podocytes | Not Specified | Protection from PAN-induced injury & cytoskeletal stabilization. | [6] |

| INS-1E β-Cells | 20 µM | Stimulated replication & protection from glucolipotoxicity. | [1] |

| Zebrafish Embryos | 2.5 µM | Blocked retinal differentiation, expanded progenitor population. | [3] |

In Vivo Administration Formulation

For animal studies, here is a validated formulation for preparing this compound [1]:

- Clear Solution Formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.

- Preparation Method:

- Add 50 μL of 66 mg/mL DMSO stock solution to 400 μL PEG300 and mix.

- Add 50 μL Tween-80 to the mixture and mix until clear.

- Add 500 μL ddH₂O to adjust the volume to 1 mL.

- Final Concentration: 3.300 mg/mL (10.06 mM) [1].

- Note: The mixed solution should be used immediately for optimal results.

Safety and Regulatory Information

- Research Use Only: This compound is intended for research purposes and is not for human diagnostic or therapeutic use [1].

- Handling: Standard safe laboratory practices should be followed when handling the compound.

References

- 1. selleckchem.com/products/ 1 - azakenpaullone .html [selleckchem.com]

- 2. - 1 | CAS... | Manufacturer BioCrick Azakenpaullone [biocrick.com]

- 3. β-catenin/Wnt signaling controls progenitor fate in the ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human... [pmc.ncbi.nlm.nih.gov]

- 5. Compound screening in human airway basal cells ... [pmc.ncbi.nlm.nih.gov]

- 6. High-content screening assay-based discovery of paullones ... [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) 9-Cyano- -azapaullone (Cazpaullone)... - Academia.edu [academia.edu]

1-Azakenpaullone osteoblast differentiation protocol human MSCs

Introduction

The differentiation of human Mesenchymal Stem Cells (MSCs) into osteoblasts is a critical process for bone formation and regeneration. Targeting specific signaling pathways that regulate this differentiation has emerged as a promising therapeutic strategy in bone tissue engineering. Among these, the Wnt/β-catenin signaling pathway plays a pivotal role. This document details the application of 1-Azakenpaullone, a highly selective inhibitor of glycogen synthase kinase-3β (GSK-3β), as a powerful inducer of osteoblastic differentiation and mineralization in human MSCs [1].

The core mechanism involves the inhibition of GSK-3β, which leads to the activation of Wnt signaling. This results in the nuclear accumulation of β-catenin and the subsequent upregulation of the key transcription factor Runx2, ultimately driving the expression of osteoblast-specific genes [1]. The following protocol provides a standardized methodology for researchers to utilize this compound effectively in in vitro osteogenesis studies.

Mechanism of Action

This compound functions by selectively inhibiting GSK-3β, a serine-threonine kinase that constitutively suppresses Wnt signaling. By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin. The stabilized β-catenin translocates to the nucleus, where it partners with transcription factors to activate the expression of target genes, including Runx2, a master regulator of osteoblast differentiation [1] [2]. The diagram below illustrates this signaling pathway and the point of inhibition by this compound.

Materials and Reagents

Cell Culture

- Human MSCs: Bone marrow-derived (hBMSCs) or other sources.

- Basal Medium: α-MEM or DMEM.

- Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin (P/S), L-glutamine.

- Osteogenic Induction Medium (OIM): Prepare fresh from base medium supplemented with:

Small Molecule Inhibitor

- This compound: A highly selective GSK-3β inhibitor. Prepare a stock solution in dimethyl sulfoxide (DMSO) and store at -20°C. The final working concentration used in the cited study is 1 µM [1].

- Control Vehicle: DMSO at the same dilution as used for this compound.

Assay Kits and Staining Reagents

- Alkaline Phosphatase (ALP) Activity Assay Kit

- Alizarin Red S staining solution

- Cell fixation solution (e.g., 4% Paraformaldehyde in PBS)

- Cell lysis buffer (for ALP and molecular biology assays)

Experimental Protocol

Step 1: Cell Seeding and Expansion

- Thaw and culture human MSCs in basal growth medium (e.g., α-MEM with 10% FBS and 1% P/S) under standard conditions (37°C, 5% CO₂).

- When cells reach 70-80% confluence, passage them using a standard trypsinization procedure.

- Seed MSCs into multi-well plates (e.g., 12, 24, or 96-well plates) at an appropriate density for your specific assay. For mineralization assays (Alizarin Red), seed cells at 100% confluency [3].

Step 2: Osteogenic Induction and this compound Treatment

- Once cells reach the desired confluency, replace the basal growth medium with Osteogenic Induction Medium (OIM).

- Add this compound to the treatment groups from the DMSO stock solution to achieve a final concentration of 1 µM.

- For the control groups, use:

- Vehicle Control: OIM with an equal volume of DMSO.

- Osteogenic Control: OIM only.

- Basal Control: Basal growth medium only (optional).

- Refresh the medium, including OIM and this compound, every 2-3 days.

Step 3: Monitoring Differentiation and Assay Time Points

The table below outlines key assays and their optimal time points for evaluating osteogenic progression.

| Assay / Analysis | Key Time Points | Purpose and Brief Description |

|---|---|---|

| Alkaline Phosphatase (ALP) Activity | Day 7-10 | Measures early osteoblast differentiation. Quantify activity using a kit or perform staining (NBT/BCIP) [1] [4]. |

| Gene Expression (qRT-PCR) | Day 7, 14, 21 | Analyzes mRNA levels of osteogenic markers (e.g., Runx2, ALP, Osteocalcin, Osteopontin) [1] [2]. |

| Matrix Mineralization (Alizarin Red S) | Day 21-28 | Quantifies calcium deposition in the extracellular matrix, a hallmark of late-stage osteogenesis [1] [3]. |

Expected Results and Data Interpretation

Treatment with this compound should significantly enhance the osteogenic differentiation of human MSCs compared to vehicle and osteogenic controls. The table below summarizes the expected quantitative and qualitative outcomes.

| Parameter | Vehicle Control (OIM + DMSO) | This compound (1 µM in OIM) |

|---|---|---|

| ALP Activity | Baseline / Moderate increase | Significantly higher (e.g., >1.9-fold increase) [1] [5] |

| Mineralization (Alizarin Red) | Limited, sparse nodules | Dense, extensive mineralized matrix formation [1] |

| Runx2 Expression | Moderate upregulation | Strong nuclear accumulation and significant upregulation [1] |

| Global Transcriptome | Standard osteogenic profile | Significant changes: 1750+ upregulated & 2170+ downregulated mRNAs; enrichment in Wnt, TGF-β, and Hedgehog pathways [1] |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low ALP Activity / Mineralization | Inactive compound or incorrect concentration. | Verify stock solution integrity and prepare fresh. Confirm final concentration is 1 µM. |

| Cell source or passage number too high. | Use low-passage MSCs (P3-P5) with confirmed osteogenic potential. | |

| High Cell Death / Toxicity | DMSO cytotoxicity or inhibitor toxicity. | Ensure DMSO concentration is low (<0.1%). Test a range of concentrations (e.g., 0.5-2 µM) for optimization. |

| High Background in Controls | Spontaneous differentiation in vehicle control. | Ensure vehicle control (DMSO) is included. Use consistent serum batches pre-screened for low differentiation bias. |

References

- 1. Inhibition of GSK-3β Enhances Osteoblast Differentiation ... [pubmed.ncbi.nlm.nih.gov]

- 2. Cell signaling and transcriptional regulation of osteoblast ... [nature.com]

- 3. Comparison of Primary Human Osteoblast-like Cells and ... [pmc.ncbi.nlm.nih.gov]

- 4. Photobiomodulation promotes osteogenic differentiation of ... [nature.com]

- 5. enhancing the effects of low-level blue laser therapy on ... [pmc.ncbi.nlm.nih.gov]

1-Azakenpaullone cell culture concentration for GSK-3β inhibition

Application Data Summary

The following table summarizes the effective concentrations of 1-Azakenpaullone for different biological processes in cell culture, as reported in the research.

| Cell Type / System | Primary Effect | Effective Concentration | Key Outcomes |

|---|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) [1] [2] | Osteoblast Differentiation & Mineralization | 3 µM | ↑ ALP activity, ↑ mineralization (Alizarin Red), ↑ osteoblast gene expression (ALP, OC, Runx2) |

| INS-1E β-Cells [3] [4] [5] | Promotion of β-cell Replication & Survival | 1 - 20 µM | ↑ β-cell proliferation, protection from glucolipotoxicity |

| HCC1806 Cells [6] | Reduction of S6K1 Phosphorylation | 30 µM | Inhibition of downstream signaling |

Detailed Experimental Protocol for Osteoblast Differentiation

This protocol is adapted from studies on the osteoblastic differentiation of human MSCs [1] [2].

Preparation of this compound Stock Solution

- Solubility: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10-100 mM) [7] [6].

- Storage: Aliquot and store the stock solution at -20°C, protected from light [7] [6].

- Working Concentration: For treating hMSCs, dilute the stock in culture medium to a final concentration of 3 µM. Ensure the final concentration of DMSO is low (e.g., ≤0.1%) and use a vehicle control (DMSO only) in parallel [1].

Cell Culture and Treatment

- Culture hMSCs in appropriate growth medium until they reach about 80% confluence.

- Induce Differentiation: Switch to osteogenic differentiation medium.

- Add this compound: Treat cells with 3 µM this compound. Refresh the medium containing the compound every 2-3 days.

- Incubation Time: Maintain the treatment for 10-14 days to observe full differentiation and matrix mineralization [1].

Assessment of Osteoblast Differentiation

The following table outlines key assays used to confirm successful differentiation.

| Assay | Procedure | Expected Result with this compound |

|---|---|---|

| Alkaline Phosphatase (ALP) Activity [1] | Measure enzymatic activity or perform cytochemical staining at early time points (e.g., day 7-10). | Significant increase in ALP activity and staining intensity compared to vehicle control. |

| Mineralization (Alizarin Red Staining) [1] | Fix cells and stain with Alizarin Red S at later stages (e.g., day 14-21) to detect calcium deposits. | Increased formation of orange-red mineralized nodules. |

| Gene Expression (qRT-PCR) [1] [2] | Analyze RNA for osteoblast markers (e.g., ALP, OC, ON, COL1A1, OPN, Runx2) around day 10 of differentiation. | Upregulation of osteoblast-specific gene expression. |

Mechanism of Action Signaling Pathway

This compound promotes osteoblast differentiation through a well-defined mechanism involving the Wnt/β-catenin pathway, as illustrated below.

This diagram illustrates the central mechanism: this compound inhibits GSK-3β, leading to the stabilization and nuclear accumulation of β-catenin, which subsequently upregulates the key transcription factor Runx2 to drive the expression of genes responsible for osteoblast differentiation [1] [2].

Conclusion

This compound serves as a potent and reliable chemical tool for inducing osteoblast differentiation from hMSCs via GSK-3β inhibition and activation of the Wnt/β-catenin pathway. The provided data and protocol offer a foundation for researchers to utilize this compound in studies related to bone biology and tissue engineering.

References

- 1. of Inhibition - GSK Enhances Osteoblast Differentiation of Human... 3 β [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of GSK-3β Enhances Osteoblast Differentiation ... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of GSK3 Promotes Replication and Survival ... [sciencedirect.com]

- 4. This compound | GSK-3 inhibitor | Mechanism [selleckchem.com]

- 5. This compound - Potent GSK-3 Inhibitor [apexbt.com]

- 6. This compound (1-Akp) | GSK-3 Inhibitor [medchemexpress.com]

- 7. - 1 = 97 HPLC 676596-65-9 Azakenpaullone [sigmaaldrich.com]

1-Azakenpaullone in Wnt signaling pathway activation

Introduction to 1-Azakenpaullone

This compound is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a key regulatory enzyme in the canonical Wnt signaling pathway [1]. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus. There, it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes [2].

This mechanism makes it a valuable tool in basic research for probing Wnt pathway function and in applied research for promoting stem cell maintenance and regeneration.

Mechanism of Action and Experimental Evidence

The core mechanism and experimental validation of this compound's activity are summarized below.

Quantitative Activity Data and Usage

The table below summarizes key quantitative data from published studies on this compound's activity and application in different biological systems.

| Model System | Reported Concentration | Key Experimental Effect | Citation |

|---|---|---|---|

| In Vitro GSK-3β Inhibition | IC50: ~20 nM | High potency and selectivity for GSK-3β over CDK1 and CDK5. | [1] |

| Human Pluripotent Stem Cell (PSC) Differentiation | 10 µM | Induced midbrain specification in neural precursor cells (NPCs) by upregulating EN1 expression. | [2] |

| Primary Human Airway Basal Cell Proliferation | Not specified (validated hit from a 1429-compound screen) | Identified as a pro-proliferative Wnt pathway activator in colony formation and 3D organoid assays. | [3] |

| Zebrafish Retina Development | 2.5 µM | Blocked retinal differentiation and expanded the population of proliferative retinal progenitors. | [1] |

| Zebrafish Posterior Lateral Line | 5 µM | Stimulated proliferation in neuromasts, increasing size and hair cell production. | [4] |

Detailed Experimental Protocols

Here are detailed methodologies for key applications of this compound, compiled from the literature.

Protocol 1: Midbrain Specification in Human PSC-Derived Neural Precursor Cells (NPCs) [2]

This protocol uses this compound to drive midbrain fate in NPCs, a critical step for generating midbrain dopaminergic neurons.

- Key Steps:

- Cell Culture: Maintain human PSCs (e.g., H9 ESC line) and differentiate them into NPCs using a standard dual SMAD inhibition and neural rosette selection method.

- Treatment: Treat the obtained NPCs with 10 µM this compound.

- Duration: The treatment duration can vary but is typically several days. The study validated effects after 4-5 days of treatment.

- Validation:

- qRT-PCR: Analyze the upregulation of midbrain-specific markers, notably EN1.

- Immunocytochemistry: Confirm protein-level expression of EN1 and other regional markers like OTX2.

Protocol 2: Stimulating Proliferation in Primary Human Airway Basal Cells [3]

This protocol is based on a phenotype-based compound screening to identify pro-regenerative molecules.

- Key Steps:

- Cell Culture: Use primary human airway basal cells. The original screen used cells transduced with a lentiviral luciferase construct for proliferation readouts in a 384-well format.

- Treatment: Treat cells with this compound. The specific concentration used for validation was not detailed but was derived from a screen of 1429 compounds.

- Validation Assays:

- Colony Formation Assay: Measure the ability of single cells to form colonies over a defined period.

- 3D Organoid Assay: Culture cells in Matrigel or a similar 3D matrix to assess the formation and growth of complex organoid structures.

- Wnt Target Gene Analysis: Use qRT-PCR to confirm the activation of canonical Wnt target genes.

Protocol 3: Inducing Proliferation in Zebrafish Neuromasts [4]

This protocol demonstrates the effect of this compound on progenitor cells in a live animal model.

- Key Steps:

- Animal Model: Use zebrafish larvae, typically between 3 and 5 days post-fertilization (dpf).

- Treatment: Immerse larvae in system water containing 5 µM this compound.

- Duration: Treat for 24-48 hours.

- Analysis:

- Immunofluorescence: Stain fixed larvae with antibodies against proteins like PCNA (proliferating cell nuclear antigen) or BrdU (if pulsed) to label proliferating cells.

- Microscopy: Use confocal microscopy to image neuromasts of the posterior lateral line and quantify the number of proliferating cells and the overall size of the neuromasts.

Critical Considerations for Use

- Concentration Optimization: The effective concentration can vary significantly between cell types and species. The 10 µM used in human PSC cultures [2] is higher than the 2.5-5 µM used in zebrafish models [4] [1], reflecting this variability. A dose-response experiment is recommended for new systems.

- Temporal Specificity: The timing of treatment is critical. In zebrafish, early application (before 90% epiboly) prevented eye formation, while later application specifically affected retinal differentiation [1].

- Specificity and Validation: While this compound is a selective GSK-3β inhibitor, always include controls (e.g., DMSO vehicle) and validate pathway activation in your specific model by measuring β-catenin stabilization or target gene expression (e.g., AXIN2, EN1).

Summary

This compound serves as a robust and well-validated chemical tool for activating canonical Wnt/β-catenin signaling. Its application, following the established protocols, can effectively promote stem cell proliferation, influence anteroposterior patterning, and stimulate regenerative responses across diverse experimental models.

References

- 1. β-catenin/Wnt signaling controls progenitor fate in the ... [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signal activation induces midbrain specification ... [nature.com]

- 3. Compound screening in human airway basal cells ... [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of canonical Wnt/β-catenin signaling stimulates ... [pubmed.ncbi.nlm.nih.gov]

1-Azakenpaullone: Molecular Mechanism of Action in Beta-Cells

References

- 1. This compound | GSK-3 inhibitor | Mechanism [selleckchem.com]

- 2. Inhibition of Gsk3β activity improves β-cell function in c ... [sciencedirect.com]

- 3. Activation of canonical Wnt/β-catenin signaling stimulates ... [pubmed.ncbi.nlm.nih.gov]

- 4. Compound screening in human airway basal cells ... [pmc.ncbi.nlm.nih.gov]

- 5. High-content screening assay-based discovery of paullones ... [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Methods to Induce Beta-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for 1-Azakenpaullone

Chemical and Physical Properties

1-Azakenpaullone (1-Akp) is a cell-permeable, highly selective, and ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β). It is recognized as a "gold standard" compound for GSK-3 inhibition alongside BIO and CHIR99021 [1]. With potential antidiabetic and neuroprotective activities, it primarily functions by stabilizing β-catenin and activating Wnt/β-catenin signaling, which influences processes like cell proliferation and differentiation [1] [2].

The table below summarizes its fundamental chemical properties:

| Property | Specification |

|---|---|

| CAS Number | 676596-65-9 [3] [1] [2] |

| Synonyms | 1-Akp [3] [4] [5] |

| Molecular Formula | C₁₅H₁₀BrN₃O [3] [4] [2] |

| Molecular Weight | 328.16 g/mol [3] [4] [1] |

| Physical Appearance | Light yellow to yellow, gray-brown, or white to beige powder [3] [6] [1] |

| Purity | Typically ≥97% - 99.66% (HPLC) [3] [6] [4] |

Storage Conditions and Stability

Proper storage is critical for maintaining the stability and activity of this compound. The compound is sensitive to light and moisture, and specific temperature conditions must be adhered to based on the formulation.

Storage Specifications

The following table details the recommended storage conditions:

| Formulation | Temperature | Stability | Handling Precautions |

|---|---|---|---|